molecular formula C15H18O3 B1194218 (3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

Cat. No. B1194218
M. Wt: 246.3 g/mol
InChI Key: BJPSSVHNEGMBDQ-OAACRXHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Achillin is a sesquiterpene lactone that is (3R,3aS,9aS,9bS)-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione carrying three additional methyl substituents at positions 3, 6 and 9. It has a role as a plant metabolite and a nitric oxide synthase activator. It is an azulenofuran and a sesquiterpene lactone.

Scientific Research Applications

Biological Activity and Pharmacology

Cryptotanshinone, a compound structurally related to the one inquired about, has shown a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, neuroprotective, immune regulatory, and anti-fibrosis activities. Its molecular mechanisms are linked with pathways such as JAK2/STAT3, PI3K/AKT, NF-κB, AMPK, and cell cycle pathways, coordinating to inhibit cell proliferation, migration, and invasion, and induce transformation, autophagy, necrosis, and cellular immunity. The anti-inflammatory mechanisms of cryptotanshinone are associated with the TLR4-MyD88/PI3K/Nrf2 and TLR4-MyD88/NF-κB/MAPK pathways. Moreover, it regulates the Hedgehog, NF-κB, and Nrf-2/HO-1 pathways to reduce organ fibrosis and inhibits the PI3K/AKT-eNOS pathway, which is linked to neuroprotective effects. This highlights the potential therapeutic utility of compounds like cryptotanshinone, though more research is needed to verify their efficacy and safety in clinical use (Li et al., 2021).

Conversion of Biomass to Valuable Chemicals

5-Hydroxymethylfurfural (HMF) is a significant platform chemical derived from plant biomass compounds like hexose carbohydrates and lignocellulose. HMF and its derivatives could potentially replace non-renewable hydrocarbon sources (oil, natural gas, and coal) in the chemical industry. Advances in synthesizing HMF from plant feedstocks and its application in producing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals are noteworthy. Important HMF derivatives include 2,5-furandicarboxylic acid, 2,5-diformylfuran, and others. The increased application of HMF as a major source of carbon and hydrogen for 21st-century chemistry is expected, indicating a significant shift towards renewable resources in the chemical industry (Chernyshev et al., 2017).

properties

Product Name

(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

InChI

InChI=1S/C15H18O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,9-10,13-14H,4-5H2,1-3H3/t9-,10+,13+,14+/m1/s1

InChI Key

BJPSSVHNEGMBDQ-OAACRXHESA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CCC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C

Canonical SMILES

CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)C)C

synonyms

achillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
Reactant of Route 2
(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
Reactant of Route 3
(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
Reactant of Route 4
(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
Reactant of Route 5
(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
Reactant of Route 6
(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

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